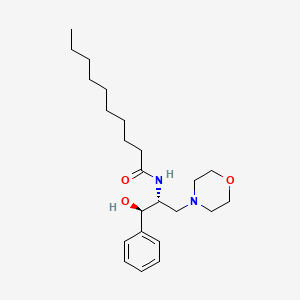

d-threo-PDMP

描述

Structure

3D Structure

属性

分子式 |

C23H38N2O3 |

|---|---|

分子量 |

390.6 g/mol |

IUPAC 名称 |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |

InChI |

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23-/m1/s1 |

InChI 键 |

UYNCFCUHRNOSCN-FYYLOGMGSA-N |

SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

手性 SMILES |

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |

规范 SMILES |

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

同义词 |

1-phenyl-2-decanoylamino-3-morpholino-1-propanol 2-decanoylamino-3-morpholino-1-phenylpropanol D-PDMP compound D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol DAMPP PDMP RV 538 RV 538, (R-(R*,R*))-isomer RV-538 threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol |

产品来源 |

United States |

Historical Context and Initial Characterization As a Glycosphingolipid Metabolism Modulator

The journey of d-threo-PDMP began with the synthesis and investigation of ceramide analogs aimed at inhibiting glucosylceramide synthase (GCS). medchemexpress.comcaymanchem.com This enzyme catalyzes the initial and rate-limiting step in the synthesis of most GSLs, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide. nih.gov Early research established that of the four possible stereoisomers of PDMP, the D-threo isomer (1R, 2R) is the active inhibitor of GCS. nih.govcaymanchem.com This stereospecificity was a crucial finding, highlighting the precise structural requirements for interaction with the enzyme. nih.gov

Initial characterization demonstrated that this compound acts as a competitive inhibitor with respect to ceramide. nih.gov By blocking GCS, this compound effectively depletes the cellular pool of glucosylceramide and, consequently, the downstream GSLs derived from it. nih.gov This inhibition leads to an accumulation of the substrate, ceramide, a bioactive lipid in its own right. The foundational synthesis of this compound, first reported in 1998, utilized D-serine to ensure the correct stereochemistry.

Significance of D Threo Pdmp As a Research Tool in Cell Biology and Disease Modeling

The specific inhibitory action of d-threo-PDMP on GCS has made it an indispensable tool for cell biologists. By depleting cells of GSLs, researchers can elucidate the functions of these lipids in a wide array of cellular activities. GSLs are integral components of cell membranes and are known to be involved in cell growth, adhesion, and signaling. The use of this compound allows for the controlled manipulation of GSL levels, enabling the study of the consequences of their absence. nih.gov

In the realm of disease modeling, this compound has proven to be particularly valuable. Its ability to modulate GSL metabolism has been exploited to investigate pathologies where GSLs are implicated. For instance, in cancer research, this compound has been used to study the role of GSLs in multidrug resistance. By inhibiting GCS, this compound can sensitize cancer cells to chemotherapeutic agents, suggesting that GSLs play a role in drug efflux mechanisms. mdpi.com Furthermore, it has been used in models of lysosomal storage disorders like Gaucher and Fabry diseases, where the accumulation of specific GSLs is a hallmark of the disease. caymanchem.comphysiology.orgnih.gov The compound has also been instrumental in studying neurodegenerative diseases, such as Parkinson's, by allowing researchers to probe the role of gangliosides in neuronal function and survival.

Overview of Major Research Areas Investigated with D Threo Pdmp

Enzymatic Inhibition Profile

Glucosylceramide Synthase (GCS) Inhibition: Primary Target Recognition and Specificity

The principal and most well-documented molecular target of this compound is glucosylceramide synthase (GCS). medchemexpress.comtargetmol.comacs.org This enzyme catalyzes the initial step in the synthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide. acs.orgmdpi.comportlandpress.com this compound acts as a potent and competitive inhibitor of GCS. medchemexpress.com Its inhibitory action is stereospecific, meaning that of the four possible stereoisomers of PDMP, the d-threo (1R,2R) enantiomer is the one that actively inhibits GCS. targetmol.comcaymanchem.com In contrast, its enantiomer, l-threo-PDMP, does not inhibit GCS and can even stimulate the synthesis of certain glycosphingolipids. acs.orgnih.govnih.gov

The specificity of this compound for GCS has been demonstrated in various studies. For instance, in an enzyme assay, this compound inhibited glucosylceramide synthase by 50% at a concentration of 5 μM. caymanchem.comtargetmol.com This targeted inhibition effectively blocks the de novo synthesis of glucosylceramide, which serves as the precursor for a vast array of more complex glycosphingolipids, including lactosylceramides and gangliosides. acs.org The inhibitory effect of this compound on GCS has been observed across different cell types and in both in vitro and in vivo models. nih.govnih.gov

Lactosylceramide Synthase Inhibition and Related Galactosyltransferases

In addition to its primary role as a GCS inhibitor, this compound has been shown to inhibit lactosylceramide synthase. caymanchem.comnih.gov Lactosylceramide synthase is responsible for the synthesis of lactosylceramide from glucosylceramide. Some studies indicate that this compound can also inhibit β-1,4-galactosyltransferase 6 (B4GALT6), an enzyme involved in the synthesis of lactosylceramide. caymanchem.comtargetmol.comcaymanchem.com This inhibition of lactosylceramide synthesis is a key aspect of this compound's mechanism of action, particularly in contexts where lactosylceramide itself acts as a signaling molecule.

Furthermore, research in human kidney proximal tubular cells has shown that this compound can directly inhibit the activity of UDP-galactose:GlcCer β1→4 galactosyltransferase (GalT-2), the enzyme responsible for lactosylceramide formation. nih.govumich.edu This demonstrates that this compound can affect multiple glycosyltransferases in the sphingolipid pathway.

Alterations in Sphingolipid and Glycosphingolipid Metabolism

The enzymatic inhibition by this compound leads to a cascade of changes in the cellular landscape of sphingolipids and glycosphingolipids.

Reduction of Glycosphingolipid Pools (e.g., Glucosylceramide, Lactosylceramide, Ganglioside GM3)

A direct consequence of GCS inhibition by this compound is a significant reduction in the cellular levels of glucosylceramide. nih.govnih.govresearchgate.net This depletion of the primary product of the GCS-catalyzed reaction subsequently leads to a decrease in downstream glycosphingolipids.

Notably, treatment with this compound results in a considerable decrease in lactosylceramide levels. nih.govnih.govmedchemexpress.com This effect is due to both the reduced availability of its precursor, glucosylceramide, and the direct inhibition of lactosylceramide synthase. nih.govumich.edu

The impact of this compound extends to more complex glycosphingolipids, such as gangliosides. While the effect on ganglioside GM3 content can be variable, with some studies showing little change, the ability of antibodies to bind to GM3 on the cell surface is often greatly reduced after treatment. medchemexpress.comnih.gov This suggests that even if the total amount of GM3 is not significantly altered, its presentation and accessibility on the cell membrane are affected. In other contexts, this compound has been shown to induce a significant decrease in ganglioside expression. medchemexpress.com

The table below summarizes the effect of this compound on various glycosphingolipid pools based on findings from different studies.

| Glycosphingolipid | Effect of this compound Treatment | Cell Type/Model | Reference |

| Glucosylceramide (GlcCer) | Considerable Decrease | B16 Melanoma Cells | nih.gov |

| Concentration-Dependent Reduction | Human Kidney Proximal Tubular Cells | nih.gov | |

| Reduction | Purified Bone Marrow Cells | researchgate.net | |

| Lactosylceramide (LacCer) | Considerable Decrease | B16 Melanoma Cells | nih.gov |

| Concentration-Dependent Reduction | Human Kidney Proximal Tubular Cells | nih.gov | |

| Reduction | Purified Bone Marrow Cells | researchgate.net | |

| Ganglioside GM3 | Little Effect on Content, Reduced Antibody Binding | B16 Melanoma Cells | nih.gov |

| Significant Decrease in Expression | Glomerular Mesangial Cells | medchemexpress.com |

Induction of Ceramide Accumulation

By blocking the conversion of ceramide to glucosylceramide, this compound treatment leads to the accumulation of intracellular ceramide. researchgate.netoup.com This buildup of ceramide is a critical aspect of the compound's biological effects, as ceramide itself is a potent signaling lipid involved in processes such as apoptosis and cell cycle arrest. nih.gov

Studies have shown that this compound can cause a significant increase in cellular ceramide levels. nih.gov For example, in A549 cells, the addition of DL-threo-PDMP (a mixture containing the d-threo isomer) resulted in an increase in cellular ceramides (B1148491), particularly palmitoyl-ceramide. nih.gov Similarly, in gerbil hippocampi, this compound treatment led to a 1.5-fold increase in ceramide levels. nih.gov However, it is worth noting that in some experimental settings, significant changes in ceramide levels were not observed, suggesting the cellular context is important. unipr.it

The accumulation of ceramide is not always a direct consequence of GCS inhibition alone. Research suggests that this compound might influence other pathways of sphingolipid metabolism, contributing to the observed increase in ceramide. nih.gov

Modulation of Sphingosine (B13886) and Sphingosine-1-Phosphate Levels

The intricate network of sphingolipid metabolism means that perturbations at one point can influence the levels of other key signaling molecules. While the primary effect of this compound is on the ceramide-glucosylceramide axis, there is evidence to suggest it can also modulate the levels of sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P).

Ceramide can be deacylated to form sphingosine, which can then be phosphorylated by sphingosine kinases to produce S1P. mdpi.comnih.gov By causing an accumulation of ceramide, this compound can indirectly influence the pools of sphingosine and S1P. However, studies have shown that this compound treatment did not significantly affect sphingosine levels in certain contexts, indicating that the primary consequence of the ceramide buildup is not necessarily its conversion to sphingosine. nih.gov The precise effects of this compound on sphingosine and S1P levels can be complex and likely depend on the specific cellular and metabolic state.

Research Applications in Preclinical Disease Models

Cancer Biology Research

In the field of oncology, d-threo-PDMP has demonstrated significant potential by targeting mechanisms that contribute to cancer progression and therapeutic resistance. Its ability to alter sphingolipid metabolism has been investigated across a range of cancer types, showing promise in sensitizing resistant cells to chemotherapy, inhibiting tumor growth, and reducing metastasis.

A primary challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become insensitive to a broad range of chemotherapeutic agents. Enhanced activity of glucosylceramide synthase is a recognized mechanism contributing to MDR, as it converts pro-apoptotic ceramide into GlcCer. caymanchem.com

By inhibiting GCS, this compound causes an intracellular accumulation of ceramide, a lipid second messenger that can mediate cell growth arrest and apoptosis. caymanchem.com This action effectively resensitizes MDR cancer cells to various anticancer drugs. Studies have demonstrated that inhibiting GCS with small molecules like this compound sensitizes cancer cells to agents such as doxorubicin, paclitaxel, and vincristine. d-nb.info

Furthermore, research indicates that this compound can also down-regulate the expression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells and is a key driver of MDR. medchemexpress.com In multidrug-resistant breast cancer cells, GCS blockade was shown to down-regulate P-glycoprotein and restore sensitivity to anticancer drugs. medchemexpress.com This dual action of accumulating ceramide and reducing drug efflux underscores the potential of this compound in overcoming chemoresistance. For instance, in drug-resistant breast cancer cells (MCF-7-AdrR), this compound increased sensitivity to Adriamycin approximately four-fold. dtic.mil

| Cell Line | Effect of this compound | Associated Chemotherapy | Citation |

| Multidrug-Resistant (MDR) Cancer Cells | Sensitizes cells to chemotherapy | Doxorubicin, Paclitaxel, Vincristine | d-nb.info |

| Human Breast Cancer (MCF-7-AdrR) | Increased Adriamycin sensitivity ~4-fold | Adriamycin | dtic.mil |

| P-gp-expressing Leukemia Cells | Sensitization via efflux blockade, ceramide accumulation, and GlcCer reduction | Daunorubicin | |

| Head and Neck Cancer Cells | Improved sensitivity | Cisplatin (B142131) |

The anti-tumor activity of this compound has been validated in several in vivo preclinical models. Early studies showed that this compound was active in delaying tumor cell growth and, in some cases, producing complete cures in mice, although high doses were required. google.com

In a xenograft model of renal cancer, where cancer cells were implanted under the kidney capsule in mice, tumor volume increased 30-fold over 26 days. plos.orgnih.gov Mice fed with this compound exhibited a marked reduction in tumor volume. plos.orgnih.gov This effect was associated with a decrease in lactosylceramide (B164483) levels and the inhibition of signaling pathways involved in cell proliferation. plos.orgnih.gov

Similarly, in a study using Lewis lung carcinoma cells, treatment with a derivative of PDMP was shown to inhibit tumor formation in mice. tandfonline.com Combination treatment of nanoliposomal C6-ceramide with this compound also cooperatively inhibited PANC-1 pancreatic tumor growth in vivo. nih.govtandfonline.com These findings demonstrate the potential of this compound to suppress tumor progression in a live animal setting.

| Animal Model | Cancer Type | Key Findings | Citation |

| Mouse Xenograft | Renal Cancer | Marked reduction in tumor volume. | plos.orgnih.gov |

| Mouse Model | Lewis Lung Carcinoma | Inhibition of tumor formation. | tandfonline.com |

| Mouse Model | Pancreatic Cancer (PANC-1) | Cooperative inhibition of tumor growth (in combination with Lip-C6). | nih.govtandfonline.com |

| Mouse Model | General | Active in delaying tumor cell growth. | google.com |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Glycosphingolipids, particularly lactosylceramide (LacCer), have been implicated in promoting angiogenesis. caymanchem.comahajournals.org

This compound has demonstrated anti-angiogenic properties by inhibiting the synthesis of these pro-angiogenic lipids. In a mouse model of renal cancer, this compound was found to inhibit angiogenesis by targeting the p-AKT-1 and mTOR signaling pathways, which are crucial for new blood vessel formation. plos.orgnih.gov By depriving the tumor of its blood supply, this compound contributed to a reduction in tumor volume. researchgate.net

Further studies in human endothelial cells have shown that this compound mitigates angiogenesis induced by Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates angiogenesis. ahajournals.org The compound was found to inhibit VEGF-induced expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), a key molecule in the angiogenic process. ahajournals.org This effect was specifically attributed to the inhibition of LacCer synthesis, as the addition of exogenous LacCer could reverse the anti-angiogenic effects of this compound. ahajournals.org

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. The interaction of tumor cells with the basement membrane, a specialized extracellular matrix, is a critical step in this process. Glucosphingolipids on the tumor cell surface are believed to play a significant role in modulating this interaction. nih.gov

Research using an inhibitor of glucosylceramide synthase has shown that this compound can significantly reduce the metastatic potential of cancer cells. nih.gov In a study involving murine Lewis lung carcinoma, treatment with this compound led to a substantial decrease in the levels of cellular GSLs. nih.gov Concurrently, the lung-colonizing capacity of these treated cells when inoculated into mice was greatly reduced by 70%. tandfonline.comnih.gov

The mechanism behind this reduction in metastasis is linked to the impaired ability of the cancer cells to invade reconstituted basement membranes. nih.gov Specifically, this compound was found to reduce the attachment and migration of tumor cells towards laminin (B1169045), a key component of the basement membrane, while having no effect on fibronectin-mediated interactions. nih.gov These anti-metastatic effects were reversible upon removal of the compound, confirming that they were a direct result of GSL depletion. nih.gov

The ability of this compound to sensitize cancer cells to conventional treatments has made it an attractive candidate for combination therapies. By blocking ceramide glycosylation, this compound can enhance the pro-apoptotic effects of chemotherapeutic agents that induce ceramide production. nih.gov

In pancreatic cancer models, co-administration of this compound with the MEK-ERK inhibitor AZD-6244 resulted in massive cancer cell death, far more potent than either drug used alone. nih.gov The combination sustained high levels of ceramide and simultaneously inactivated both the ERK and AKT-mTOR pro-survival signaling pathways. nih.gov Similarly, combining nanoliposomal C6-ceramide with this compound enhanced cytotoxic effects in pancreatic cancer cells. nih.govtandfonline.com

In models of drug-resistant acute myeloid leukemia (AML), a combination of this compound and SACLAC (an acid ceramidase inhibitor) was found to be synergistically cytotoxic. mdpi.com Studies in human leukemia cell lines (K562/A02) showed that combining this compound with tetrandrine, a P-gp inhibitor, significantly enhanced the cytotoxic effect of daunorubicin. tandfonline.comtandfonline.com This combination increased intracellular drug accumulation and apoptosis. tandfonline.com Furthermore, this compound has been shown to resensitize refractory testicular germ cell tumors to cisplatin in mice. medchemexpress.com

| Cancer Model | Combination Agent(s) | Outcome | Citation |

| Pancreatic Cancer | AZD-6244 (MEK/ERK inhibitor) | Induced massive cell death and apoptosis. | nih.gov |

| Pancreatic Cancer | Nanoliposomal C6-ceramide | Enhanced cytotoxic effects. | nih.govtandfonline.com |

| Acute Myeloid Leukemia (AML) | SACLAC (acid ceramidase inhibitor) | Synergistic cytotoxicity in drug-resistant cells. | mdpi.com |

| Human Leukemia (K562/A02) | Tetrandrine (P-gp inhibitor) + Daunorubicin | Significantly enhanced cytotoxicity, drug accumulation, and apoptosis. | tandfonline.comtandfonline.com |

| Testicular Germ Cell Tumors | Cisplatin | Resensitized refractory tumors in mice. | medchemexpress.com |

The effects of this compound have been explored in a variety of specific cancer types, revealing its broad applicability and diverse mechanisms of action.

Acute Myeloid Leukemia (AML): In drug-resistant AML cells that express P-glycoprotein, combining this compound with the acid ceramidase inhibitor SACLAC was synergistically cytotoxic. mdpi.com This combination led to significant increases in all molecular species of ceramide, a decline in mitochondrial respiration, and activation of caspases, ultimately driving cell death. mdpi.com The inhibitor regimen also showed efficacy in primary AML cells from patients. mdpi.com

Pancreatic Carcinoma: this compound sensitizes pancreatic cancer cells to chemotherapy. It enhances the effects of MEK/ERK inhibitors like AZD-6244 by promoting sustained ceramide accumulation. nih.gov It also works in combination with nanoliposomal C6-ceramide to cooperatively inhibit tumor growth in vivo. nih.govtandfonline.com

Melanoma: In B16 melanoma cells, this compound inhibits the synthesis of glucosylceramide and lactosylceramide. glpbio.comoup.com This inhibition impairs the ability of the melanoma cells to attach to extracellular matrix proteins like laminin and type IV collagen, which is a crucial step in metastasis. caymanchem.comtargetmol.com

Breast Cancer: this compound has been shown to reverse multidrug resistance in breast cancer cell lines. Inhibition of GCS by this compound sensitizes MDR breast cancer cells to anticancer drugs by down-regulating P-glycoprotein. medchemexpress.com

Renal Cancer: In a mouse model, this compound markedly reduces tumor volume. plos.orgnih.gov This is achieved by inhibiting cell proliferation and angiogenesis through the downregulation of the p44MAPK, p-AKT-1, and mTOR signaling pathways. plos.orgnih.gov

Neuroblastoma: this compound sensitizes neuroblastoma cells to paclitaxel, leading to a synergistic inhibition of cell viability. aacrjournals.org It also almost completely abolishes the shedding of immunosuppressive gangliosides from LAN-5 human neuroblastoma cells, which may help in reducing tumor escape from the host immune system. nih.gov

Chronic Myeloid Leukemia (CML): In the K562/A02 human leukemia cell line, a model often used for studying CML, this compound reverses resistance to daunorubicin. tandfonline.com It does so by increasing intracellular drug concentration, enhancing apoptosis, and down-regulating the expression of both GCS and the mdr1 gene. tandfonline.com

Investigational Combination Therapies with Chemotherapeutic Agents

Neuroscience and Neurological Disorder Research Models

This compound has been instrumental in elucidating the complex involvement of GSLs in the central nervous system. Its application in models of neurodegenerative diseases, neuroinflammation, and cognitive function has provided significant insights into disease mechanisms.

In cellular models of synucleinopathies, such as Parkinson's disease and dementia with Lewy bodies (DLB), this compound has been used to probe the relationship between GSLs and α-synuclein pathology. nih.govnih.gov Research in neuroblastoma cells overexpressing mutant forms of β-synuclein and α-synuclein demonstrated that treatment with this compound led to an accumulation of these proteins. nih.govnih.gov This effect was attributed to the compound's inhibitory impact on the autophagy-lysosomal pathway, a critical cellular process for clearing aggregated proteins. nih.govnih.govtandfonline.com

However, some studies present a more complex picture. While high concentrations of this compound promoted synuclein (B1168599) accumulation and suppressed lysosomal function in one study, other research suggests that inhibitors of glucosylceramide synthesis could have therapeutic potential. nih.gov This highlights the intricate interplay between glycolipids, synuclein, and neurodegeneration. nih.gov The modulation of ganglioside metabolism, which is implicated in Parkinson's disease, is a key area of investigation where this compound has been utilized to understand these pathological processes.

Table 1: Effects of this compound in Neurodegeneration Models

| Model System | Key Findings | Reference |

| Neuroblastoma cells with P123H β-synuclein and α-synuclein | Increased accumulation of α-synuclein and β-synuclein proteins. | nih.govnih.gov |

| Neuroblastoma cells with mutant β- and α-synuclein | Promoted synuclein accumulation and suppressed lysosomal function. | nih.gov |

The role of GSLs in neuroinflammation has been investigated using this compound in models of multiple sclerosis and spinal cord injury. In the experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis, this compound was found to inhibit β-1,4-galactosyltransferase 6, preventing the synthesis of lactosylceramide, a known promoter of neuroinflammation. caymanchem.comtargetmol.combertin-bioreagent.comglpbio.com This action is linked to the regulation of astrocyte activation, which drives chronic inflammation in the central nervous system. caymanchem.com

In a rat model of spinal cord injury (SCI), treatment with this compound demonstrated a reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). nih.gov This was accompanied by a decrease in reactive astrogliosis, neuronal apoptosis, tissue necrosis, and demyelination, ultimately leading to improved neurological outcomes. nih.gov Furthermore, studies using a pharmacological inhibitor of ganglioside synthesis, PDMP, in a spinal nerve transection model showed that reducing spinal GT1b levels could ameliorate excitatory synaptic reorganization. embopress.org

Table 2: this compound in Neuroinflammation Research Models

| Disease Model | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Inhibits lactosylceramide synthesis, a promoter of neuroinflammation. caymanchem.comtargetmol.combertin-bioreagent.comglpbio.com | |

| Spinal Cord Injury (Rat Model) | Reduced expression of iNOS, TNF-α, and IL-1β; improved neurological outcome. nih.gov | |

| Spinal Nerve Transection | Reduced spinal GT1b levels, impacting synaptic reorganization. embopress.org |

This compound has been utilized to explore the role of gangliosides in cognitive processes. Studies in mice have shown that treatment with this compound impairs long-term potentiation (LTP) in hippocampal CA1 neurons, a cellular mechanism underlying learning and memory. caymanchem.comjst.go.jpresearchgate.net This impairment in synaptic plasticity was associated with a failure in learning tasks, such as the 4-pellet taking test. caymanchem.comjst.go.jpresearchgate.net These findings suggest that the de novo synthesis of gangliosides is crucial for normal learning and memory functions. jst.go.jpresearchgate.net In contrast, the enantiomer, l-threo-PDMP, has been shown to ameliorate memory deficits in a rat model of forebrain ischemia. capes.gov.brbibliotekanauki.pl

In a mouse model of Alzheimer's disease (APP/PS1 mice), treatment with this compound was found to attenuate the amyloid load and improve cognitive function. researchgate.net

Table 3: Impact of this compound on Cognitive Function

| Model | Key Findings | Reference |

| Mice | Impaired hippocampal long-term potentiation (LTP) and learning. caymanchem.comjst.go.jpresearchgate.net | |

| APP/PS1 Mice (Alzheimer's Model) | Attenuated amyloid load and improved cognitive function. researchgate.net | |

| Rats with Forebrain Ischemia | l-threo-PDMP (enantiomer) ameliorated memory deficits. capes.gov.brbibliotekanauki.pl |

Research has highlighted a protective role for endogenous gangliosides against lysosomal pathology in synucleinopathies. nih.govtandfonline.com In a cellular model using neuroblastoma cells with a dementia with Lewy bodies-linked mutation, treatment with this compound induced several features of lysosomal pathology. nih.govnih.govnih.gov These included compromised lysosomal activity, increased lysosomal membrane permeabilization, and enhanced cytotoxicity. nih.govnih.govnih.govneurosci.cn Furthermore, this compound treatment led to a significant decrease in the expression of the lysosomal membrane proteins ATP13A2 and LAMP-2 and caused alterations in the ultrastructure of the lysosomal membrane. nih.govnih.govneurosci.cn The detrimental effects of this compound on lysosomal function were reversible by the addition of gangliosides. nih.govnih.gov

In the context of Krabbe disease, a lysosomal storage disorder, this compound has been used to investigate autophagy. nih.govresearchgate.net Studies on fibroblasts from Krabbe disease patients showed that treatment with this compound, which inhibits glycosphingolipid synthesis, could induce autophagy. nih.gov This suggests that targeting the inhibition of glycosphingolipid synthesis could be a potential strategy for stimulating the autophagic process in these cells. nih.gov

Lysosomal Pathology in Neurodegenerative Contexts

Metabolic and Cardiovascular Research Models

The application of this compound extends to metabolic and cardiovascular research. In animal models of atherosclerosis, such as ApoE−/− mice fed a high-fat diet, treatment with this compound has been shown to reduce atherosclerotic plaque formation and improve cardiovascular biomarkers. caymanchem.com

Amelioration of Atherosclerosis Progression and Vascular Inflammation in Animal Models

This compound has demonstrated potential in mitigating the advancement of atherosclerosis and associated vascular inflammation in animal studies. caymanchem.comnih.gov In apolipoprotein E-deficient (ApoE-/-) mice, a common model for atherosclerosis research, treatment with this compound has been shown to reduce the size of atherosclerotic lesions. portlandpress.com The compound is reported to decrease lipid uptake and vascular inflammation, which are key processes in the development of atherosclerosis. nih.govportlandpress.com

Research indicates that this compound influences several molecular pathways involved in atherosclerosis. It has been observed to down-regulate the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor, chemoattractant cytokine receptor 2 (CCR2), which are crucial for the recruitment of monocytes to the arterial wall. portlandpress.com Furthermore, it decreases the population of pro-inflammatory Ly-6chigh monocytes and reduces the uptake of modified low-density lipoprotein (LDL) by down-regulating the expression of scavenger receptors like cluster of differentiation 36 (CD36) and lectin-like oxidized LDL receptor-1 (LOX-1). portlandpress.com Studies in both ApoE-/- mice and rabbits fed a high-fat diet have shown that oral administration of this compound can ameliorate atherosclerosis and vascular stiffness. portlandpress.com The mechanism is linked to the inhibition of glycosphingolipid synthesis, which in turn reduces the accumulation of glucosylceramide and lactosylceramide in vascular tissues. caymanchem.comahajournals.org

Table 1: Effects of this compound on Atherosclerosis Markers in Animal Models

| Model Organism | Key Findings | Molecular Mechanisms |

|---|---|---|

| ApoE-/- Mice | Reduced atherosclerotic lesion size. portlandpress.com | Down-regulation of MCP-1, CCR2, CD36, and LOX-1 expression. portlandpress.com |

| Decreased vascular inflammation. nih.gov | Reduction in pro-inflammatory Ly-6chigh monocytes. portlandpress.com | |

| Ameliorated vascular stiffness. portlandpress.com | Inhibition of glucosylceramide and lactosylceramide synthesis. caymanchem.com |

Prevention of Cardiac Hypertrophy in Animal Models

Investigations using animal models have suggested that this compound can prevent the development of cardiac hypertrophy. caymanchem.com In ApoE-/- mice fed a high-fat, high-cholesterol diet, which leads to increased glycosphingolipid synthesis and subsequent cardiac hypertrophy, treatment with this compound was found to be protective. caymanchem.com The compound is believed to exert its effect by decreasing the levels of glycosphingolipids, which are associated with increased oxidative stress and activation of the MAPK pathway in cardiomyocytes. caymanchem.com

Studies have shown that this compound can reduce myocardial wall thickness, left ventricular mass, and fractional shortening in mouse models of cardiac hypertrophy. mdpi.com It also leads to the downregulation of genes implicated in cardiac hypertrophy, such as those for heavy myosin chains and the precursors to atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). mdpi.com Encapsulating this compound in a biodegradable polymer has been shown to enhance its efficacy in reversing cardiac hypertrophy in ApoE-/- mice on a high-fat, high-cholesterol diet. nih.gov

Table 2: Effects of this compound on Cardiac Hypertrophy in Animal Models

| Model Organism | Key Findings | Molecular Mechanisms |

|---|---|---|

| ApoE-/- Mice | Prevention of cardiac hypertrophy. caymanchem.com | Decreased glycosphingolipid levels. caymanchem.com |

| Reduced myocardial wall thickness and left ventricular mass. mdpi.com | Inhibition of the MAPK pathway. portlandpress.com |

Studies on Insulin (B600854) Signaling and Glucose Homeostasis in Cell Lines

Research in various cell lines has explored the effects of this compound on insulin signaling and glucose homeostasis. As an inhibitor of glucosylceramide synthase, this compound reduces the synthesis of glycosphingolipids, which are known to modulate insulin receptor function. e-dmj.orgmdpi.com

In human hepatoma HepG2 cells, treatment with this compound was found to decrease the content of the ganglioside GM3. bibliotekanauki.plnih.gov This reduction was associated with a significant increase in the autophosphorylation of the insulin receptor upon insulin stimulation. bibliotekanauki.plnih.gov Furthermore, this compound treatment led to increased phosphorylation of Akt1 kinase, a key component of the insulin signaling pathway. bibliotekanauki.plnih.gov In 3T3-L1 adipocytes, inhibiting ganglioside biosynthesis with this compound was shown to restore insulin signaling that had been impaired by tumor necrosis factor (TNF). mdpi.com These findings suggest that by modulating the levels of specific glycosphingolipids in the cell membrane, this compound can influence the cellular response to insulin. mdpi.combibliotekanauki.pl

Table 3: Effects of this compound on Insulin Signaling in Cell Lines

| Cell Line | Key Findings | Molecular Mechanisms |

|---|---|---|

| Human Hepatoma HepG2 | Decreased GM3 ganglioside levels. bibliotekanauki.plnih.gov | Increased autophosphorylation of the insulin receptor. bibliotekanauki.plnih.gov |

| Increased phosphorylation of Akt1 kinase. bibliotekanauki.plnih.gov |

Dermatological and Hair Biology Research Models

Reversal of Skin Inflammation in Animal Models

This compound has been investigated for its potential to reverse skin inflammation in animal models. caymanchem.com In ApoE-/- mice fed a Western diet, which is high in fat and cholesterol, chronic intake leads to skin inflammation characterized by neutrophil infiltration into the dermis. researchgate.netresearchgate.net Treatment with this compound, either unbound or encapsulated in a biodegradable polymer, has been shown to reverse these inflammatory phenotypes. researchgate.netresearchgate.net

The mechanism appears to involve the inhibition of glycosphingolipid synthesis, leading to a decrease in lactosylceramide levels and an increase in ceramide and glucosylceramide levels in the skin. researchgate.net This shift in the lipid profile is associated with a reduction in the inflammatory response. researchgate.netdrugtargetreview.com Specifically, treatment with this compound was observed to decrease the mass of lactosylceramide synthase (GalT-V) in the skin of these mice. researchgate.net

Table 4: Effects of this compound on Skin Inflammation in Animal Models

| Model Organism | Key Findings | Molecular Mechanisms |

|---|---|---|

| ApoE-/- Mice (fed Western diet) | Reversal of skin inflammation. researchgate.netresearchgate.net | Inhibition of glycosphingolipid synthesis. researchgate.netresearchgate.net |

| Reduced neutrophil infiltration in the dermis. researchgate.net | Decreased lactosylceramide levels. researchgate.net | |

| Increased ceramide and glucosylceramide levels. researchgate.net |

Research on Hair Loss and Discoloration Mechanisms

The role of this compound in the mechanisms of hair loss and discoloration has been a subject of research, particularly in the context of diet-induced changes. caymanchem.com In ApoE-/- mice, a diet rich in fat and cholesterol has been linked to hair loss and hair whitening. drugtargetreview.combelgraviacentre.com Administration of this compound to these mice has been reported to reverse these effects, leading to hair regrowth and the return of hair color. drugtargetreview.combelgraviacentre.com

The underlying mechanism is believed to be the inhibition of glycosphingolipid production by this compound. drugtargetreview.combelgraviacentre.com A Western diet in these mice was found to decrease the levels of ceramides (B1148491) and glucosylceramides while increasing lactosylceramide levels, which correlated with hair loss and discoloration. researchgate.net Treatment with this compound helped to normalize the levels of these sphingolipids, suggesting that the balance of glycosphingolipids is crucial for maintaining hair follicle health and pigmentation. researchgate.netmedicalnewstoday.com

Table 5: Effects of this compound on Hair Loss and Discoloration in Animal Models

| Model Organism | Key Findings | Molecular Mechanisms |

|---|---|---|

| ApoE-/- Mice (fed Western diet) | Reversal of hair loss. drugtargetreview.combelgraviacentre.com | Inhibition of glycosphingolipid production. drugtargetreview.combelgraviacentre.com |

Infectious Disease Research Applications

The application of this compound has also extended into the field of infectious disease research, primarily focusing on fungal infections. As an inhibitor of glucosylceramide synthase, this compound can affect the synthesis of glucosylceramide in some fungi, a component that can be important for their growth and virulence. nih.gov

In studies involving Aspergillus fumigatus and Aspergillus nidulans, this compound and its analogs have been shown to impact fungal germination and reduce growth. nih.gov Research has also demonstrated that monoclonal antibodies targeting glucosylceramide can inhibit the growth of Cryptococcus neoformans and protect mice from infection, highlighting the potential of targeting this pathway in fungal pathogens. nih.gov

Table 6: Compounds Mentioned in the Article

| Compound Name |

|---|

| d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) |

| Glucosylceramide |

| Lactosylceramide |

| Ceramide |

| Atrial natriuretic peptide (ANP) |

| Brain natriuretic peptide (BNP) |

| Ganglioside GM3 |

Enhancement of Antifungal Activity in Research Settings

In the realm of mycology, this compound has been investigated for its potential to enhance the activity of existing antifungal agents. Research has shown that this compound can have an antifungal effect against Aspergillus fumigatus and Aspergillus nidulans. nih.gov Studies have demonstrated that when combined with fluconazole, this compound enhances the antifungal activity against resistant Candida strains. The mechanism is thought to involve the inhibition of glucosylceramide synthase, which is vital for the synthesis of fungal cell wall components. umich.edu

Further research using analogs of this compound, such as D-threo-1-phenyl-2-palmitoyl-3-pyrrolidinopropanol (P4) and D-threo-3P,4P-ethylenedioxy-P4, has shown strong inhibition of germination and hyphal growth in Aspergillus species. umich.edu These findings underscore the potential of targeting glycosphingolipid biosynthesis as a strategy to combat fungal pathogens in a research context.

Table 1: Investigated Antifungal Effects of this compound and its Analogs

| Compound | Fungal Species | Observed Effect in Research Models | Citation |

|---|---|---|---|

| This compound | Candida strains (resistant) | Enhanced activity of fluconazole | |

| This compound | Aspergillus fumigatus, Aspergillus nidulans | Antifungal effect | nih.gov |

| P4 (analog) | Aspergillus species | Strong inhibition of germination and hyphal growth | umich.edu |

| EDO-P4 (analog) | Aspergillus species | Strong inhibition of germination and hyphal growth | umich.edu |

Antimalarial Research Applications

The role of sphingolipid metabolism in the life cycle of the malaria parasite, Plasmodium falciparum, has made it a target for novel therapeutic strategies. Research has highlighted the potential of this compound as a glucosylceramide synthase inhibitor in the context of malaria. abcam.com Studies have explored the anti-Plasmodium activity of various ceramide analogs, comparing them to d,l-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), a related compound. researchgate.net

This line of inquiry suggests that by disrupting the parasite's sphingolipid metabolism, compounds like this compound could inhibit its growth and development. researchgate.net The research in this area is focused on understanding the fundamental biological processes of the parasite and identifying new vulnerabilities that could be exploited in future drug development.

Research Principles for Lysosomal Storage Disorders

This compound has been a valuable tool in preclinical research aimed at understanding and developing therapies for lysosomal storage disorders, a group of inherited metabolic diseases characterized by the accumulation of substrates within lysosomes.

Understanding Substrate Reduction Therapy Concepts (e.g., in Gaucher Disease models)

Gaucher disease, a prototypical lysosomal storage disorder, is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. zywiebio.com The concept of Substrate Reduction Therapy (SRT) aims to decrease the synthesis of the accumulating substrate to a level that the residual enzyme activity can manage. physiology.org

This compound, as an inhibitor of glucosylceramide synthase, was one of the first compounds investigated to explore the principle of SRT. physiology.orgnih.gov Although it was identified as a reversible inhibitor of the synthase, it paved the way for the development of more potent and specific inhibitors. nih.govphysiology.org The D-threo (R,R) enantiomer was identified as the active form of the compound. nih.gov

Research in cellular and animal models of Gaucher disease has utilized this compound to demonstrate the feasibility of SRT. caymanchem.com By inhibiting the production of glucosylceramide, this compound helped to establish the "proof of concept" that reducing the biosynthesis of glycosphingolipids could be a viable approach for managing lysosomal storage disorders. physiology.orgphysiology.org This foundational research provided the scaffold for the development of subsequent generations of GCS inhibitors with improved pharmacological properties. physiology.orgphysiology.org

Table 2: Key Research Findings on this compound in the Context of Substrate Reduction Therapy

| Research Model | Key Finding | Implication for SRT Concept | Citation |

|---|---|---|---|

| General | Identified as a reversible inhibitor of glucosylceramide synthase. | Established the target for SRT. | nih.gov |

| General | D-threo (R,R) enantiomer is the active form. | Highlighted the stereospecificity of the enzyme-inhibitor interaction. | nih.gov |

| Gaucher Disease Models | Used to prevent the accumulation of glucosylceramide. | Provided "proof of concept" for SRT in Gaucher disease. | caymanchem.com |

| General | Provided a scaffold for developing more potent GCS inhibitors. | Led to the development of next-generation SRT agents. | physiology.orgphysiology.org |

Methodological Considerations and Analog Development in D Threo Pdmp Research

Stereochemical Specificity and Controls in Experimental Design

The biological effects of PDMP are highly dependent on its stereoisomeric form. Of the four possible stereoisomers, the D-threo and L-threo forms are the most extensively studied, exhibiting distinct and often opposing activities. This stereospecificity is a cornerstone of PDMP research, allowing for precisely controlled experiments.

The (1R,2R)-D-threo isomer of PDMP is the biologically active form that functions as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). acs.orgnih.gov GCS is the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids, transferring glucose from UDP-glucose to ceramide. acs.org By inhibiting this enzyme, D-threo-PDMP effectively blocks the production of glucosylceramide, leading to the depletion of downstream GSLs, including gangliosides. acs.orgnih.gov This inhibitory action has been demonstrated to have an IC50 (the concentration required to inhibit 50% of enzyme activity) of approximately 5 μM in in-vitro enzyme assays. caymanchem.comtargetmol.com The specific (R,R)-configuration of this compound is essential for its interaction with the GCS active site. nih.gov This targeted inhibition allows researchers to probe the cellular functions of GSLs, such as their role in synapse formation, cell growth, and adhesion. nih.govnih.gov

To ensure that the observed biological effects are specifically due to the inhibition of GCS and the subsequent depletion of GSLs, rigorous experimental design is essential. The enantiomer of the active inhibitor, L-threo-PDMP, serves as an ideal negative control. nih.gov L-threo-PDMP does not inhibit glucosylceramide synthase and is therefore considered the inactive isomer in this context. uni.luumich.edu Its inclusion in experiments helps to differentiate the specific consequences of GCS inhibition from any non-specific or off-target effects of the compound's general structure. nih.gov For instance, studies have shown that while this compound alters cell morphology and inhibits cell-substrate adhesion, these effects are not observed when cells are treated with L-threo-PDMP under identical conditions. nih.govnih.gov Similarly, the reduction in the secretion of the amyloid precursor protein seen with this compound treatment was not replicated with the L-threo enantiomer, confirming that the effect is due to GSL depletion. uni.lu

Interestingly, L-threo-PDMP is not merely an inactive molecule but possesses its own distinct biological activities, which are opposite to the effects of GSL depletion caused by its D-threo counterpart. Research has revealed that L-threo-PDMP can stimulate neurite outgrowth and promote functional synapse formation in cultured cortical neurons. nih.govnih.govbibliotekanauki.pl Instead of inhibiting GSL synthesis, L-threo-PDMP has been shown to elevate cellular levels of gangliosides by upregulating the activity of several key glycosyltransferases involved in their biosynthesis, such as GM3, GD3, and GQ1b synthases. nih.govnih.gov This neurotrophic action demonstrates the potential for stereoisomers to have not just different, but functionally antagonistic, roles. nih.govnih.gov

Table 1: Comparison of this compound and L-threo-PDMP Activities

| Feature | This compound | L-threo-PDMP |

|---|---|---|

| Primary Target | Glucosylceramide Synthase (GCS) acs.orgscbt.com | Glycosyltransferases (e.g., GM3, GD3, GQ1b synthases) nih.govnih.gov |

| Effect on GSL Biosynthesis | Inhibits/Depletes acs.orgnih.gov | Stimulates/Elevates nih.govnih.gov |

| Effect on Neurite Outgrowth | Inhibitory bibliotekanauki.plmedchemexpress.com | Stimulatory nih.govnih.govbibliotekanauki.pl |

| Experimental Use | Active Inhibitor | Negative Control / Neurotrophic Agent nih.govnih.gov |

Utilization of L-threo-PDMP as an Experimental Negative Control

Development and Characterization of this compound Analogues

Building on the foundational understanding of this compound, researchers have synthesized and characterized a variety of analogs. These efforts are aimed at improving the compound's therapeutic potential by increasing its potency and specificity, as well as developing new chemical probes to investigate sphingolipid metabolism.

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural features of the this compound molecule that are critical for its inhibitory activity against GCS. These studies have systematically modified different parts of the parent compound—the N-acyl chain, the phenyl group, and the morpholine (B109124) ring—to enhance its efficacy. nih.gov

Key findings from SAR studies include:

Acyl Chain Length: Increasing the length of the N-acyl chain from decanoyl (10 carbons) to palmitoyl (B13399708) (16 carbons) was found to significantly enhance the inhibitory potency. This led to the development of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP). nih.gov

Cyclic Amine Group: Replacing the morpholine ring with a less polar cyclic amine, particularly a pyrrolidine (B122466) ring, also resulted in a more potent GCS inhibitor. nih.gov This modification yielded the P4 series of compounds (e.g., D-threo-1-phenyl-2-palmitoyl-3-pyrrolidinopropanol or PPPP). umich.edu

Phenyl Group: The aromatic phenyl ring can be replaced with an aliphatic chain corresponding to that of sphingosine (B13886), which also produces a highly effective inhibitor. nih.gov

Table 2: Summary of this compound Structure-Activity Relationship (SAR) Findings

| Molecular Modification | Example Analog | Effect on GCS Inhibition |

|---|---|---|

| Increase Acyl Chain Length | D-threo-PPMP (C16 chain) | Greatly enhanced potency nih.gov |

| Replace Morpholine Ring | D-threo-P4 (Pyrrolidine ring) | Enhanced potency nih.govumich.edu |

| Replace Phenyl Group | Aliphatic pyrrolidino compound | Strongly inhibitory nih.gov |

The synthesis of novel derivatives of this compound continues to be an active area of research, aimed at creating new tools with refined properties. Synthetic routes, often starting from D-serine, have been developed to allow for the straightforward introduction of various chemical groups. acs.orgnih.gov For example, a series of hybrid analogs combining the structural features of PDMP with those of styryl-based ceramide analogs has been synthesized and evaluated. nih.gov Biological testing of these novel compounds in both in-vitro enzyme assays and cell-based systems (such as HEK-293 and COS-7 cells) has identified new lead compounds with inhibitory potencies comparable to the original this compound, opening avenues for further development. nih.govresearchgate.net These new derivatives are not only pursued for improved therapeutic profiles but also as research probes to explore the roles of specific GSLs in various biological systems, including in non-mammalian organisms like fungi. umich.edu

Structure-Activity Relationship (SAR) Studies for Improved Potency or Specificity

In Vitro Experimental Models

The in vitro study of d-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) has been instrumental in elucidating its mechanisms of action and therapeutic potential across various disciplines. These experimental models range from established cell lines to primary cell cultures and cell-free assays, each providing unique insights into the compound's biological effects.

Cell Line-Based Assays for Proliferation, Apoptosis, and Signaling Studies

This compound has been extensively studied in a variety of cancer cell lines to evaluate its impact on cell proliferation, apoptosis, and intracellular signaling pathways. In melanoma, specifically in WM-115 cells, this compound has been shown to enhance curcumin-induced inhibition of proliferation and induction of apoptosis. targetmol.com Research in pancreatic cancer cell lines has demonstrated that this compound can increase the sensitivity of these cells to chemotherapeutic agents by promoting the accumulation of ceramide, which in turn enhances apoptosis. Similarly, in a non-small cell lung cancer (NSCLC) model resistant to osimertinib (B560133), the glucosylceramide synthase (GCS) inhibitor PDMP was found to cause cell cycle arrest, inhibit both 2D and 3D cell proliferation, reduce colony formation and migration, and induce apoptosis. unipr.it

The compound's effects are not limited to cancer cells. In a cellular model of synucleinopathies, treatment with this compound in neuroblastoma cells led to several indicators of lysosomal pathology, including reduced lysosomal activity and increased cytotoxicity. nih.gov This was associated with decreased levels of lysosomal membrane proteins and alterations in lysosomal membrane structure. nih.gov Furthermore, this compound has been used to investigate its role in modulating cell adhesion. In B16 melanoma cells, incubation with this compound resulted in a significant decrease in the levels of glucosylceramide (GlcCer) and lactosylceramide (B164483) (LacCer). nih.gov This led to a reduced ability of the cells to attach to laminin (B1169045) and type IV collagen, an effect that could be reversed by the addition of external GlcCer. nih.gov

The table below summarizes the effects of this compound in various cell line-based assays.

| Cell Line | Research Focus | Key Findings with this compound Treatment |

| Pancreatic Cancer Cells | Chemosensitization | Augments the anti-cancer effects of other agents by promoting ceramide accumulation and enhancing apoptosis. |

| Osimertinib-Resistant NSCLC Cells | Anti-proliferative and Pro-apoptotic Effects | Caused cell cycle arrest, inhibited proliferation and migration, and induced apoptosis. unipr.it |

| WM-115 Melanoma Cells | Enhancement of other therapies | Enhances curcumin-induced inhibition of proliferation and induction of apoptosis. targetmol.com |

| B16 Melanoma Cells | Cell Adhesion and Antigen Expression | Decreased levels of GlcCer and LacCer, reducing attachment to laminin and collagen. nih.gov |

| Neuroblastoma Cells (Synucleinopathy Model) | Lysosomal Pathology | Induced compromised lysosomal activity, enhanced membrane permeabilization, and increased cytotoxicity. nih.gov |

Primary Cell Culture Systems (e.g., Neurons, Astrocytes, Hepatocytes, Mesangial Cells)

The utility of this compound has been further explored in primary cell cultures, providing a more physiologically relevant context for its actions. In primary cultures of astrocytes, ceramide has been shown to induce the translocation of protein kinase C zeta, a signaling event that can be influenced by modulating ceramide levels with compounds like this compound. physiology.org

In the context of kidney cells, this compound has been shown to significantly stimulate the proliferation of tethered glomerular mesangial cells. medchemexpress.com This effect was dose-dependently attenuated by the addition of exogenous gangliosides, highlighting the intricate balance of glycosphingolipids in regulating cell growth. medchemexpress.com It is noteworthy that while GM3 is expressed in the mesangial cells of rats, it is found in podocytes but not mesangial cells in mice and humans. researchgate.net

Studies using primary hepatocytes have revealed that pretreatment with this compound can eliminate the stimulation of glycosphingolipid levels by TNF-α and enhance the production of ceramide. medchemexpress.com This demonstrates the compound's ability to modulate lipid metabolism in response to inflammatory stimuli.

The table below details the observed effects of this compound in different primary cell culture systems.

| Primary Cell Type | Research Area | Observed Effects of this compound |

| Glomerular Mesangial Cells | Cell Proliferation | Stimulated proliferation, which was attenuated by exogenous gangliosides. medchemexpress.com |

| Hepatocytes | Inflammatory Response and Lipid Metabolism | Eliminated TNF-α-stimulated increases in glycosphingolipids and enhanced ceramide production. medchemexpress.com |

| Astrocytes | Signal Transduction | Can modulate ceramide levels, which are known to activate protein kinase C zeta. physiology.org |

Cell-Free Enzyme Activity Assays for GCS Inhibition Quantification

Cell-free enzyme activity assays are crucial for directly quantifying the inhibitory effect of this compound on its primary target, glucosylceramide synthase (GCS). These assays typically utilize a purified or enriched enzyme preparation and a fluorescently labeled ceramide substrate, such as C6-NBD-Ceramide. The inhibition is measured by quantifying the reduction in the formation of the fluorescent product, NBD-glucosylceramide, often separated from the substrate by techniques like thin-layer chromatography (TLC). researchgate.net

In such cell-free systems, this compound has been shown to inhibit GCS by 50% at a concentration of 5 μM. This direct measurement of enzyme inhibition confirms the compound's mechanism of action at the molecular level. It is important to note that the stereoisomer, L-threo-PDMP, exhibits no inhibitory activity against GCS, underscoring the stereospecificity of the interaction. Furthermore, a derivative of PDMP, D-threo-1-(30,40-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (ethylenedioxy-P4), was found to inhibit human GCS but not the GCS enzymes from other organisms like fungi, plants, and lower animals. tandfonline.com

In Vivo Experimental Models

In vivo studies using both mammalian and non-mammalian models have been critical in understanding the physiological and pathological consequences of GCS inhibition by this compound in a whole-organism context.

Mammalian Animal Models (e.g., Mice, Rats, Rabbits in disease models)

This compound has been evaluated in various mammalian models to investigate its therapeutic potential in a range of diseases. In mouse models of atherosclerosis, specifically in ApoE−/− mice fed a high-fat diet, this compound has been shown to ameliorate the development of atherosclerosis and arterial stiffness. nih.govahajournals.org It achieved this by reducing aortic intima-media thickness, pulse wave velocity, and levels of oxidized LDL and calcium deposits. nih.gov Similar protective effects against atherosclerosis were observed in rabbits fed a high-fat, high-cholesterol diet, where this compound completely prevented the extensive development of the condition. nih.govahajournals.org

In the realm of cancer research, this compound has shown efficacy in mouse models. In a renal cancer model, it was found to decrease tumor volume. caymanchem.comresearchgate.net Furthermore, in an osimertinib-resistant NSCLC xenograft model, intratumoral injection of PDMP completely suppressed tumor growth. unipr.it The compound has also been tested in rats, where it was found that the L-threo isomer improved the retention of long-term memory after forebrain ischemia. targetmol.com

The table below provides a summary of the findings from in vivo studies using mammalian models.

| Animal Model | Disease Context | Key Findings with this compound Treatment |

| ApoE−/− Mice | Atherosclerosis | Ameliorated atherosclerosis and arterial stiffness by reducing plaque components. nih.govahajournals.org |

| Rabbits | Atherosclerosis | Completely prevented extensive atherosclerosis development on a high-fat diet. nih.govahajournals.org |

| Mice | Renal Cancer | Decreased tumor volume. caymanchem.comresearchgate.net |

| Mice (NSCLC Xenograft) | Cancer | Intratumoral injection suppressed the growth of osimertinib-resistant tumors. unipr.it |

| Rats | Forebrain Ischemia (L-threo isomer) | Improved retention of long-term memory. targetmol.com |

Non-Mammalian Animal Models (e.g., Insect Cell Lines, Manduca sexta)

The use of non-mammalian models, such as the moth Manduca sexta, has provided a unique platform for studying the role of glycosphingolipids in neuronal development. This compound and its analogues have been shown to suppress neurite extension in an embryonic insect cell line from Manduca sexta and in explanted neural tissue from the pupae. nih.govarizona.edu This inhibitory effect on process outgrowth was found to be reversible upon removal of the compounds. nih.gov These studies highlight the conserved role of glycosphingolipids in neural development across different species and establish Manduca sexta as a valuable model organism for investigating the effects of GSL synthesis inhibitors. nih.govdtic.mil

Xenograft Models for Tumor Growth and Drug Resistance Studies

Xenograft models are a cornerstone in the in-vivo evaluation of this compound's (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) therapeutic potential, particularly in oncology. These models, which involve the transplantation of human tumor cells into immunodeficient mice, provide a platform to study tumor growth dynamics and the compound's efficacy in a living system.

In a notable study, the combination of this compound with SACLAC, a ceramide hydrolysis inhibitor, resulted in a significant 70% reduction in tumor growth in an acute myeloid leukemia (AML) xenograft model, a result superior to that of either agent used alone. Similarly, in a renal cancer xenograft model, oral administration of this compound led to a 50% decrease in tumor volume. researchgate.net This was associated with a marked reduction in the expression of CD31, a marker for angiogenesis, suggesting that this compound may inhibit tumor growth by cutting off its blood supply. researchgate.net

Further research on non-small cell lung cancer (NSCLC) models resistant to osimertinib demonstrated that intratumoral injection of this compound completely suppressed tumor growth. unipr.it This effect was observed in xenograft models derived from osimertinib-resistant (OR) cells. After 18 days of treatment, a statistically significant suppression of tumor growth was achieved. unipr.it

Studies on testicular germ cell tumors have also utilized orthoxenografts, where tumor tissue is implanted into the corresponding organ in the mouse. These models have been instrumental in identifying genes associated with cisplatin (B142131) resistance. aacrjournals.org In this context, the glucosylceramide synthase (GCS) inhibitor, this compound, was shown to resensitize cisplatin-resistant tumors to the chemotherapeutic agent. aacrjournals.org

Table 1: Summary of this compound Xenograft Studies

| Cancer Type | Xenograft Model | Key Findings |

| Acute Myeloid Leukemia (AML) | AML xenografts | Combination with SACLAC reduced tumor growth by 70%. |

| Renal Cancer | Renal cancer xenografts | Oral this compound reduced tumor volume by 50%. researchgate.net |

| Non-Small Cell Lung Cancer (NSCLC) | Osimertinib-resistant NSCLC xenografts | Intratumoral this compound completely suppressed tumor growth. unipr.it |

| Testicular Germ Cell Tumors | Cisplatin-resistant orthoxenografts | This compound resensitized tumors to cisplatin. aacrjournals.org |

Advanced Analytical Techniques in this compound Research

Lipidomic Profiling by Mass Spectrometry

Lipidomic analysis, primarily through mass spectrometry, has been pivotal in elucidating the mechanism of action of this compound. This technique allows for the comprehensive and quantitative analysis of the lipid composition of cells and tissues, providing direct evidence of the compound's impact on sphingolipid metabolism.

Electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) is a commonly employed method. nih.gov Studies using this technique have shown that in drug-resistant acute myeloid leukemia (AML) cells, this compound treatment effectively inhibits glucosylceramide synthase (GCS), leading to a significant decrease in all major glucosylceramide (GC) molecular species. nih.gov Concurrently, this inhibition causes an increase in the levels of various ceramide species. nih.gov

In a study on osimertinib-resistant non-small cell lung cancer (NSCLC) cells, high-resolution mass spectrometry (HRMS) was used for untargeted lipidomic analysis. unipr.it This approach identified a significant increase in intracellular levels of glycosylceramides in the resistant cells compared to their sensitive counterparts. unipr.it Treatment with this compound reversed this trend, highlighting the dysregulation of ceramide metabolism in drug resistance. unipr.it

Single-cell lipidomics, a cutting-edge technique coupling high-resolution mass spectrometry imaging with single-cell transcriptomics, has revealed the heterogeneity of lipid metabolism within a cell population. biorxiv.org This method has been used to assess the cell-to-cell variation in response to this compound, providing a deeper understanding of its effects at the individual cell level. biorxiv.org

Molecular and Cell Biological Assays

A variety of molecular and cell biological assays are employed to investigate the downstream cellular effects of this compound treatment.

Immunoblotting (Western Blotting): This technique is widely used to detect changes in protein expression and phosphorylation. For instance, in renal cancer models, immunoblotting revealed that this compound treatment decreased the protein expression of lactosylceramide synthase. researchgate.net In other studies, it has been used to show that this compound can reduce the expression of P-glycoprotein (P-gp), a protein associated with multidrug resistance. tandfonline.commdpi.com Furthermore, the phosphorylation status of key signaling proteins, such as ERK, can be assessed, showing that this compound can inhibit its activation. nih.govportlandpress.com

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): RT-PCR is used to measure changes in gene expression at the mRNA level. Studies have shown that this compound can downregulate the expression of the mdr1 gene, which codes for P-gp. tandfonline.com In cervical cancer cells, real-time RT-PCR has been used to evaluate the expression of GCS and MDR-1 mRNA in response to ceramide and this compound treatment. nih.gov

Flow Cytometry: This powerful technique is used for analyzing multiple characteristics of individual cells within a population. In the context of this compound research, it is frequently used to analyze the cell cycle and apoptosis. For example, flow cytometry has demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. unipr.itresearchgate.netnih.govtandfonline.com It can also be used to measure the uptake of fluorescent dyes, providing a functional test for P-gp activity. nih.gov

Table 2: Application of Molecular and Cell Biological Assays in this compound Research

| Assay | Application | Key Findings with this compound |

| Immunoblotting | Protein expression and phosphorylation | Decreased P-gp and lactosylceramide synthase expression; inhibited ERK phosphorylation. researchgate.nettandfonline.comportlandpress.com |

| RT-PCR | Gene expression analysis | Downregulated mdr1 gene expression. tandfonline.com |

| Flow Cytometry | Cell cycle, apoptosis, P-gp activity | Induced cell cycle arrest and apoptosis; provided functional data on P-gp efflux activity. unipr.itnih.govtandfonline.com |

Microscopy Techniques

Microscopy plays a crucial role in visualizing the morphological and subcellular changes induced by this compound.

Confocal Laser Scanning Microscopy (CLSM): CLSM allows for high-resolution, three-dimensional imaging of fluorescently labeled cells. It has been used to observe this compound's effect on the Golgi apparatus and to track the localization of fluorescently labeled ceramide analogs. aacrjournals.orgnih.gov In studies on plant cells, CLSM revealed that this compound induces rapid changes in vacuole morphology. oup.comoup.com

Electron Microscopy (EM): EM provides ultrastructural details of cells, offering insights into the fine structural changes caused by this compound. It has been used to demonstrate alterations in the lysosomal membrane structures in cells treated with this compound. nih.govriken.jp

Use of Antisense Oligonucleotides for Gene Silencing

Antisense oligonucleotides (ASOs) are synthetic nucleic acid sequences designed to bind to specific mRNA molecules and inhibit their translation into protein. This gene silencing technique provides a powerful tool to study the function of specific genes and to validate them as therapeutic targets.

In the context of this compound research, ASOs have been used to silence the gene for galactosyltransferase-2 (GalT-2), an enzyme involved in lactosylceramide synthesis. nih.govkoreamed.org Studies have shown that silencing the GalT-2 gene mimics the effects of this compound in reducing the expression of inducible nitric oxide synthase (iNOS) and adhesion molecules, further implicating the lactosylceramide pathway in these inflammatory responses. nih.govkoreamed.org This approach helps to confirm that the observed effects of this compound are indeed due to its inhibition of specific enzymes in the glycosphingolipid synthesis pathway. The use of ASOs represents a targeted approach to gene silencing and has been explored for various diseases. explorationpub.comhuntingtonstudygroup.orgmdpi.com

Future Directions and Open Questions in D Threo Pdmp Research

Comprehensive Elucidation of Glycosphingolipid-Independent Mechanisms

A growing body of evidence suggests that d-threo-PDMP exerts biological effects that are not solely attributable to its inhibition of glycosphingolipid (GSL) synthesis. acs.orgspringernature.com These non-canonical actions present a critical area for future investigation to fully understand the compound's cellular impact.

One significant GSL-independent effect is the alteration of cellular cholesterol homeostasis. acs.org Studies have shown that this compound can cause the accumulation of cholesterol esters and free cholesterol within late endosomes and lysosomes. acs.org This disruption of cholesterol trafficking is noteworthy because its stereoisomer, l-threo-PDMP, which does not inhibit GSL synthesis, also induces similar changes. acs.org This finding strongly supports a mechanism independent of GCS inhibition. The proposed mechanism involves this compound's ability to inhibit the activation of lysosomal acid lipase (B570770) by altering the membrane structure of bis(monoacylglycero)phosphate, a lipid crucial for the enzyme's activity. acs.org

Furthermore, this compound has been observed to inhibit mTORC1 activity, a central regulator of cell growth and metabolism. springernature.com This inhibition appears to be independent of its effects on GCS. springernature.com To further dissect these effects, researchers have developed an analog, D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (D-PBPP), which lacks the mTORC1-inhibiting activity, providing a valuable tool for comparative studies. springernature.com The accumulation of ceramide, a consequence of GCS inhibition, is another area where GSL-independent effects may arise, as ceramide itself is a bioactive molecule involved in processes like apoptosis. nih.govnih.gov Some studies suggest that certain toxic effects of this compound may be linked to this ceramide accumulation rather than GSL depletion. benthamopen.com

Future research should focus on systematically identifying and characterizing these off-target effects. This will require the use of control compounds like l-threo-PDMP and GCS-deficient cell lines to differentiate between GSL-dependent and -independent mechanisms. acs.org Unraveling these alternative pathways is crucial for accurately interpreting experimental results and for the potential development of more specific therapeutic agents.

Detailed Mapping of Downstream Signaling Network Perturbations

The inhibition of GCS by this compound initiates a cascade of changes in downstream signaling pathways. While some of these have been identified, a comprehensive map of the perturbed networks is still needed.

A primary consequence of GCS inhibition is the alteration of cellular levels of various sphingolipids, including a reduction in complex GSLs and an accumulation of the precursor, ceramide. nih.govnih.gov This shift in the "sphingolipid rheostat" has profound implications for cell signaling, as both GSLs and ceramide are key signaling molecules. nih.gov For instance, the ganglioside GM3, a downstream product of GCS, is known to modulate the insulin (B600854) receptor. bibliotekanauki.pl Depletion of GM3 with this compound has been shown to increase the autophosphorylation of the insulin receptor and the phosphorylation of the downstream kinase Akt1. bibliotekanauki.pl

Lactosylceramide (B164483) (LacCer), another GSL, is implicated in cell proliferation and angiogenesis. caymanchem.commdpi.com this compound treatment can mitigate signaling pathways activated by LacCer, such as those involved in smooth muscle cell proliferation induced by oxidized LDL. mdpi.com In cancer models, this compound has been shown to decrease the expression of lactosylceramide synthase and other components of signaling pathways that promote cell proliferation and angiogenesis. researchgate.net

However, the effects of this compound on signaling are not always straightforward. For example, while it can sensitize some cancer cells to chemotherapy by promoting ceramide-induced apoptosis, in other contexts, it has been observed to decrease the number of apoptotic cells. researchgate.net Furthermore, this compound treatment has been linked to the activation of signaling molecules not directly related to GSL metabolism, such as the upregulation of genes involved in cholesterol metabolism and efflux. mdpi.com

Future studies should employ global "omics" approaches, such as transcriptomics, proteomics, and metabolomics, to create a detailed and unbiased map of the signaling networks affected by this compound. This will help to identify novel downstream effectors and understand the complex crosstalk between different signaling pathways initiated by GCS inhibition.

Development of Next-Generation, Highly Selective Research Tools and Probes

While this compound has been an invaluable research tool, its off-target effects and the activity of its isomers highlight the need for more specific and potent inhibitors of GCS. nih.govnih.gov The development of next-generation research tools is crucial for unequivocally dissecting the roles of GSLs in various biological processes.

The initial discovery of PDMP as a racemic mixture of d- and l-threo isomers, each with different biological activities, underscored the importance of stereospecificity. nih.gov The l-threo isomer, for instance, does not inhibit GCS but can still influence cellular processes, sometimes in opposition to the d-threo isomer, such as stimulating neurite outgrowth whereas the d-threo isomer is inhibitory. bibliotekanauki.pl This necessitates careful stereochemical control in synthesis and experimental design. researchgate.net

Medicinal chemistry efforts have built upon the PDMP scaffold to create more potent and selective GCS inhibitors. physiology.org For example, substitution of the phenyl group with an ethylenedioxyphenyl group led to compounds with significantly greater activity, such as eliglustat. physiology.org Other analogs, like d-threo-1-(3,4,-ethylenedioxy)phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (d-EtDO-P4), have also been developed and show different profiles in their effects on downstream signaling compared to this compound. bibliotekanauki.pl The creation of hybrid structures, merging features from different GCS inhibitors, is another promising avenue for developing novel modulators of sphingolipid metabolism. researchgate.net

In addition to small molecule inhibitors, the development of other research tools, such as specific antibodies against different sphingolipids and their metabolizing enzymes, is essential. medchemexpress.com Fluorescently labeled analogs of this compound or its substrates could also serve as valuable probes for visualizing GSL metabolism and trafficking in living cells. The ultimate goal is to create a toolkit of highly specific inhibitors and probes that can target different enzymes in the sphingolipid pathway, allowing for precise manipulation and study of this complex metabolic network.

Exploration of this compound's Research Utility in Emerging Biological Systems and Disease Models

The established roles of GSLs in cellular processes like growth, adhesion, and signaling suggest that this compound has broad research utility in a variety of biological systems and disease models that are currently underexplored.

In cancer research, this compound has been shown to sensitize multidrug-resistant cancer cells to chemotherapy, suggesting its potential as an adjunct therapy. medchemexpress.com Its utility could be further explored in various cancer types, particularly those where GSL metabolism is dysregulated. caymanchem.commdpi.com For instance, in renal cancer models, this compound has been shown to decrease tumor volume. caymanchem.comresearchgate.net

In the context of cardiometabolic diseases, this compound has demonstrated beneficial effects in animal models of atherosclerosis and cardiac hypertrophy. caymanchem.commdpi.com It has been shown to reduce plaque formation, improve cardiovascular biomarkers, and downregulate genes associated with cardiac hypertrophy. mdpi.com Further investigation into its mechanisms in these models could reveal new therapeutic targets for cardiovascular disease.

Neuroscience is another promising area. While high concentrations of this compound can inhibit neurite growth, the modulation of GSL levels is critical for neuronal function. medchemexpress.com For example, in a mouse model of Alzheimer's disease, this compound treatment attenuated the amyloid load and improved cognitive function. researchgate.net Its effects on neuroinflammation and synapse formation also warrant further study. bibliotekanauki.pl